molecular formula C12H15N B2455943 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] CAS No. 7131-05-7

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B2455943
CAS No.: 7131-05-7
M. Wt: 173.259
InChI Key: UJQWJCUKMFETQJ-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with indole derivatives under acidic conditions to form the spirocyclic structure. Another method includes the use of lithium aluminum hydride in tetrahydrofuran and hexane at low temperatures, followed by gradual warming to room temperature .

Industrial Production Methods: While specific industrial production methods for 1’,2’-dihydrospiro[cyclopentane-1,3’-indole] are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can yield reduced spirocyclic products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced spirocyclic products.

    Substitution: Functionalized indole derivatives.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-dihydrospiro[cyclopentane-1,3’-indole] depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The spirocyclic structure can enhance binding affinity and selectivity towards these targets, thereby modulating specific biochemical pathways.

Comparison with Similar Compounds

  • Spiro[cyclopentane-1,3’-indoline]-2’-one
  • 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
  • 1’,3’-Dihydrospiro[cyclopentane-1,2’-inden]-2-enes

Uniqueness: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability, reactivity, and potential for functionalization .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-6-11-10(5-1)12(9-13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQWJCUKMFETQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7131-05-7
Record name 1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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